molecular formula C11H13FOS B13572681 1-((3-Fluorophenyl)thio)-3-methylbutan-2-one

1-((3-Fluorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13572681
M. Wt: 212.29 g/mol
InChI Key: RYUKMYUDDADMSJ-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-fluorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Fluorothiophenol+3-Methyl-2-butanoneBase, HeatThis compound\text{3-Fluorothiophenol} + \text{3-Methyl-2-butanone} \xrightarrow{\text{Base, Heat}} \text{this compound} 3-Fluorothiophenol+3-Methyl-2-butanoneBase, Heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluorophenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

  • Oxidation

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H13FOS/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3

InChI Key

RYUKMYUDDADMSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=CC(=C1)F

Origin of Product

United States

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